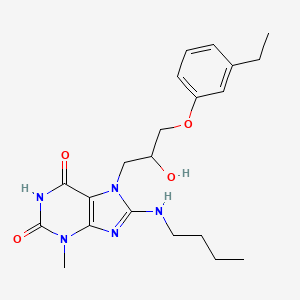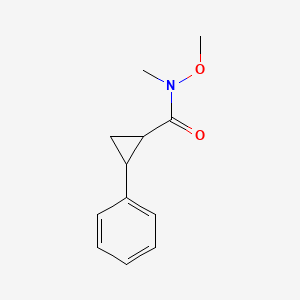
4-(Pentyloxy)-3-(propan-2-yl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Pentyloxy)-3-(propan-2-yl)benzene-1-sulfonamide is an organic compound with a complex structure that includes a benzene ring substituted with a pentyloxy group, a propan-2-yl group, and a sulfonamide group
Wissenschaftliche Forschungsanwendungen
4-(Pentyloxy)-3-(propan-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound may be studied for its potential biological activity, including its effects on enzymes or cellular processes.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals, polymers, or other industrial products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pentyloxy)-3-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method involves the alkylation of a benzene derivative with pentyloxy and propan-2-yl groups, followed by sulfonation to introduce the sulfonamide group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. Industrial production also focuses on minimizing waste and ensuring the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Pentyloxy)-3-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted benzene derivatives.
Wirkmechanismus
The mechanism of action of 4-(Pentyloxy)-3-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds or ionic interactions with these targets, influencing their activity or function. The pentyloxy and propan-2-yl groups may also contribute to the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-hydroxy-N-(propan-2-yl)benzene-1-sulfonamide: This compound has a hydroxyl group instead of a pentyloxy group, which may affect its reactivity and biological activity.
2-cyano-N-[4-(propan-2-yl)phenyl]benzene-1-sulfonamide:
Uniqueness
4-(Pentyloxy)-3-(propan-2-yl)benzene-1-sulfonamide is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be suitable.
Eigenschaften
IUPAC Name |
4-pentoxy-3-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S/c1-4-5-6-9-18-14-8-7-12(19(15,16)17)10-13(14)11(2)3/h7-8,10-11H,4-6,9H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUPDFSDHYOOKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)S(=O)(=O)N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


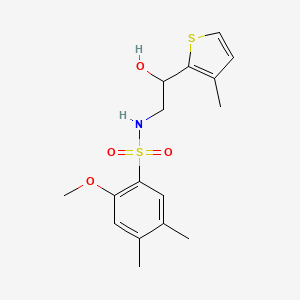
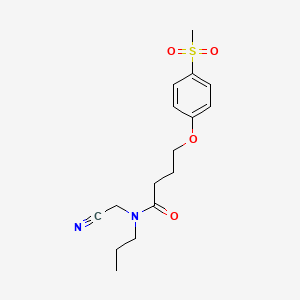
![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone;hydrochloride](/img/structure/B2953834.png)
![2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2953835.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2953837.png)
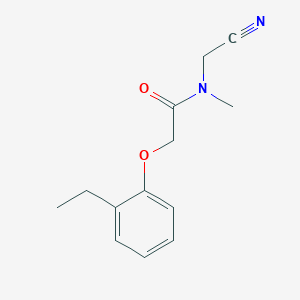
![5-((6,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole-3-carboxamide](/img/structure/B2953841.png)
![3-(3-Methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2953842.png)
![N-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B2953844.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2953845.png)
